An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidine: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidine: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols for 2-Methoxy-5-nitropyrimidine. The information is intended to support research and development activities in medicinal chemistry, chemical synthesis, and drug discovery.
Core Chemical Properties and Structure
2-Methoxy-5-nitropyrimidine is a substituted pyrimidine derivative. Its chemical structure is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position.
Structure:
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SMILES: COC1=NC=C(C=N1)--INVALID-LINK--[O-][1]
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InChI: InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3[1]
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InChIKey: ZPUHFIFABZPKHA-UHFFFAOYSA-N[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 2-Methoxy-5-nitropyrimidine.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₃ | [1][2] |
| Molecular Weight | 155.11 g/mol | [2] |
| Melting Point | 168-169 °C | [2] |
| Boiling Point | 305.3 ± 34.0 °C (Predicted) | [2] |
| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -1.99 ± 0.22 (Predicted) | [2] |
| Storage | Sealed in a dry place at room temperature. | [2] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of 2-Methoxy-5-nitropyrimidine.
Synthesis of 2-Methoxy-5-nitropyrimidine
A common synthetic route to 2-Methoxy-5-nitropyrimidine involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with a methoxide source. The following protocol is adapted from a patented synthesis of a related compound, 2-methoxy-5-nitropyridine, and is applicable for the synthesis of the target pyrimidine.
Materials:
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2-Chloro-5-nitropyrimidine
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Methanol
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Sodium methoxide
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Frozen water
Procedure:
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In a suitable reactor, add 79.25 g of methanol.
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While stirring, add 0.1 mol of 2-chloro-5-nitropyrimidine.
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Slowly add 0.13 mol of sodium methoxide.
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Heat the reaction mixture to reflux and maintain for 1.5 hours.
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After the reaction is complete, reclaim the methanol under reduced pressure.
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To the resulting residue, add frozen water to precipitate the product.
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A light brown needle-like crystal of 2-methoxy-5-nitropyrimidine will separate out.
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Filter the crystals, wash with frozen water, and dry to obtain the final product.
Characterization Protocols
The following are general protocols for the spectroscopic characterization of 2-Methoxy-5-nitropyrimidine, which can be adapted based on the available instrumentation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Sample Preparation:
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Accurately weigh 5-10 mg of 2-Methoxy-5-nitropyrimidine.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Ensure the solution is homogeneous and free of any particulate matter before placing it in the spectrometer.
¹H NMR Data Acquisition (Representative Parameters):
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Spectrometer: 400 MHz or higher
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Pulse Program: Standard single-pulse
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Spectral Width: 0-12 ppm
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Acquisition Time: ~3-4 seconds
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Relaxation Delay: 2 seconds
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Number of Scans: 16-64
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Sample Preparation (KBr Pellet Technique):
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Take approximately 1-2 mg of 2-Methoxy-5-nitropyrimidine and 100-200 mg of spectroscopic grade potassium bromide (KBr).
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Thoroughly grind the mixture in an agate mortar and pestle until a fine, uniform powder is obtained.
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Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
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Place the pellet in the sample holder of the IR spectrometer for analysis.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS):
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Prepare a stock solution of 1 mg/mL of 2-Methoxy-5-nitropyrimidine in a volatile solvent such as methanol or acetonitrile.
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If necessary, prepare a series of dilutions from the stock solution.
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Inject an appropriate volume (e.g., 1 µL) of the solution into the GC-MS system.
GC-MS Instrumentation and Conditions (Representative Parameters):
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Range: m/z 40-400
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Injector Temperature: 250°C
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Carrier Gas: Helium
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Oven Temperature Program: Start at a suitable temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.
Logical Relationships and Applications
The following diagram illustrates the logical flow from the chemical structure of 2-Methoxy-5-nitropyrimidine to its properties, synthesis, and potential applications.
Caption: Logical workflow for 2-Methoxy-5-nitropyrimidine.







